Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 2-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar in structure but with a different functional group.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Shares the benzyloxy group but has a different core structure.
Uniqueness
Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H29NO4 |
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Molecular Weight |
431.5g/mol |
IUPAC Name |
ethyl 2-ethyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29NO4/c1-3-20-26(27(30)31-4-2)24(25-21(28-20)14-10-15-22(25)29)19-13-8-9-16-23(19)32-17-18-11-6-5-7-12-18/h5-9,11-13,16,24,28H,3-4,10,14-15,17H2,1-2H3 |
InChI Key |
WJFHFMWEDHXODR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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